Fulvestrant 3-Sulfate Sodium Salt
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Overview
Description
Fulvestrant 3-Sulfate Sodium Salt is a derivative of Fulvestrant, a well-known estrogen receptor antagonist used primarily in the treatment of hormone receptor-positive metastatic breast cancer. The compound is characterized by its molecular formula C32H46F5NaO6S2 and a molecular weight of 708.82 g/mol . This compound is a metabolite of Fulvestrant and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fulvestrant 3-Sulfate Sodium Salt involves several steps, starting from the parent compound, Fulvestrant. The process typically includes sulfonation reactions to introduce the sulfate group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality assessment .
Chemical Reactions Analysis
Types of Reactions
Fulvestrant 3-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the sulfate group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of desulfonated derivatives .
Scientific Research Applications
Fulvestrant 3-Sulfate Sodium Salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods and in the study of steroid metabolism.
Biology: In research related to estrogen receptor signaling and hormone-dependent cancers.
Medicine: As a tool for understanding the pharmacokinetics and pharmacodynamics of Fulvestrant and its metabolites.
Mechanism of Action
Fulvestrant 3-Sulfate Sodium Salt exerts its effects by binding to estrogen receptors, thereby inhibiting estrogen signaling. This leads to the downregulation and degradation of estrogen receptors, preventing estrogen from exerting its proliferative effects on hormone-dependent cancer cells. The compound’s molecular targets include estrogen receptors, and it disrupts pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Fulvestrant: The parent compound, used in the treatment of hormone receptor-positive breast cancer.
Tamoxifen: Another estrogen receptor antagonist used in breast cancer treatment.
Raloxifene: A selective estrogen receptor modulator with similar applications.
Uniqueness
Fulvestrant 3-Sulfate Sodium Salt is unique due to its specific sulfate group, which influences its solubility, stability, and metabolic profile. This makes it particularly useful in research settings where these properties are critical .
Properties
IUPAC Name |
sodium;[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O6S2.Na/c1-30-17-15-26-25-12-11-24(43-45(40,41)42)21-23(25)20-22(29(26)27(30)13-14-28(30)38)10-7-5-3-2-4-6-8-18-44(39)19-9-16-31(33,34)32(35,36)37;/h11-12,21-22,26-29,38H,2-10,13-20H2,1H3,(H,40,41,42);/q;+1/p-1/t22-,26-,27+,28+,29-,30+,44?;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLFPWNDJLPFT-QPCOUQCRSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46F5NaO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635787 |
Source
|
Record name | Fulvestrant 3-Sulfate Sodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403656-83-7 |
Source
|
Record name | Fulvestrant 3-Sulfate Sodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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